molecular formula C17H14O5 B191294 5-O-Methylbiochanin A CAS No. 68939-22-0

5-O-Methylbiochanin A

Cat. No. B191294
CAS RN: 68939-22-0
M. Wt: 298.29 g/mol
InChI Key: JQQULYXWXRNRAX-UHFFFAOYSA-N
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Description

5-O-Methylbiochanin A is a chemical compound found in various plants . It is a natural product found in Wisteria brachybotrys . It is one among the prominent isoflavones found in soy (glycine max), red clover (Trifolium pratense), and alfalfa sprouts, etc., with proven potency in modulating vital cellular mechanisms in various diseases .


Molecular Structure Analysis

The molecular formula of 5-O-Methylbiochanin A is C17H14O5 . The IUPAC name is 7-hydroxy-5-methoxy-3-(4-methoxyphenyl)chromen-4-one . The exact mass is 298.08412354 g/mol .


Physical And Chemical Properties Analysis

The molecular weight of 5-O-Methylbiochanin A is 298.29 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The topological polar surface area is 65 Ų .

Scientific Research Applications

Identification and Properties

  • Identification : 5-O-Methylbiochanin A was identified as a new isoflavone from Echinospartum horridum, along with other known isoflavones like daidzein, formononetin, genistein, 5-O-methylgenistein, and biochanin A (Grayer-Barkmeijer, Ingham, & Dewick, 1978).

Potential Therapeutic Applications

  • Insulin Sensitivity and Hyperglycemia : Biochanin A, closely related to 5-O-Methylbiochanin A, has shown promise in improving insulin sensitivity and controlling hyperglycemia in type 2 diabetes. This was observed in a study using rats, where Biochanin A demonstrated significant effects in reducing blood glucose and improving insulin sensitivity (Oza & Kulkarni, 2018).

  • Cancer Therapy : In another study, the natural isoflavone Biochanin-A, similar to 5-O-Methylbiochanin A, was found to synergize with 5-fluorouracil, enhancing its anticancer activity both in vitro and in vivo in the Ehrlich solid-phase carcinoma model. This suggests potential applications in cancer therapy (Mahmoud et al., 2022).

properties

IUPAC Name

7-hydroxy-5-methoxy-3-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-20-12-5-3-10(4-6-12)13-9-22-15-8-11(18)7-14(21-2)16(15)17(13)19/h3-9,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQULYXWXRNRAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90558762
Record name 7-Hydroxy-5-methoxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90558762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-O-Methylbiochanin A

CAS RN

68939-22-0
Record name 7-Hydroxy-5-methoxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90558762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
RJ Grayer-Barkmeijer, JL Ingham, PM Dewick - Phytochemistry, 1978 - Elsevier
PII: S0031-9422(00)94255-9 Page 1 Page 2 830 Short Report RESULTS AND DISCUSSION Six isoflavones were isolated from acid hydrclysed [7] extracts of the fresh leaves and …
Number of citations: 10 www.sciencedirect.com
GP Mrug, SP Bondarenko, VP Khilya… - Chemistry of Natural …, 2013 - Springer
… Aminomethylation of 5-O-methylbiochanin A and its analogs containing two electron-donating groups in ring A was studied. Mannich reaction of 7-hydroxy-5-methoxyisoflavones …
Number of citations: 16 link.springer.com
AA Zaki, AA Al-Karmalawy, YA El-Amier… - New Journal of …, 2020 - pubs.rsc.org
Nine flavonoids and one saponin were isolated from the aerial parts of Cleome amblyocarpa. Molecular docking of isolated compounds on COVID-19 virus main protease showed …
Number of citations: 61 pubs.rsc.org
P Martín-Ramos, J Martín-Gil, D Gómez-García… - Plants, 2020 - mdpi.com
… leaflets and stems of Genistae (Echinospartum spp.) have been reported to be rich in daidzein, formononetin, genistein, 5-O-methylgenistein, biochanin A and 5-O-methylbiochanin A …
Number of citations: 4 www.mdpi.com
H Kaneta, M Koda, S Saito, M Imoto… - Bioscience …, 2016 - academic.oup.com
Four unique isoflavone aglycones (barpisoflavone A (1), 2′-hydroxygenistein (2), 5-methylgenistein (3), and gerontoisoflavone A (4)) whose structures were related to genistein were …
Number of citations: 24 academic.oup.com
JL Ingham, A Koskinen, M Lounasmaa… - Fortschritte der Chemie …, 1983 - Springer
This review is mainly concerned with the structures, sources and biological properties of those natural products containing the 1,2-diphenyl-propane ring system (see Chart 1, and …
Number of citations: 148 link.springer.com

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